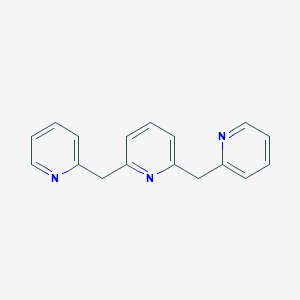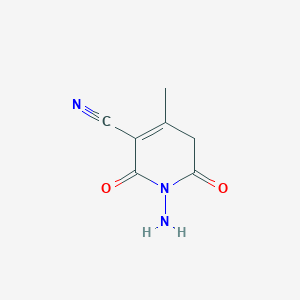![molecular formula C18H34O6 B14246064 [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol CAS No. 351354-35-3](/img/structure/B14246064.png)
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is a complex organic compound characterized by its unique structure, which includes two six-membered dioxane rings and two primary alcohol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diol with formaldehyde and an acid catalyst to form the dioxane rings. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or halides .
Wissenschaftliche Forschungsanwendungen
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol involves its interaction with specific molecular targets. The primary alcohol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane rings can interact with hydrophobic regions of proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]diol: Similar structure but lacks the primary alcohol groups.
[Hexane-1,6-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Shorter carbon chain but similar functional groups.
[Decane-1,10-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Longer carbon chain with similar functional groups.
Uniqueness
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is unique due to its specific combination of dioxane rings and primary alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
351354-35-3 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[2-[8-[5-(hydroxymethyl)-1,3-dioxan-2-yl]octyl]-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C18H34O6/c19-9-15-11-21-17(22-12-15)7-5-3-1-2-4-6-8-18-23-13-16(10-20)14-24-18/h15-20H,1-14H2 |
InChI-Schlüssel |
MHIZLAHZTJJYIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)CCCCCCCCC2OCC(CO2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

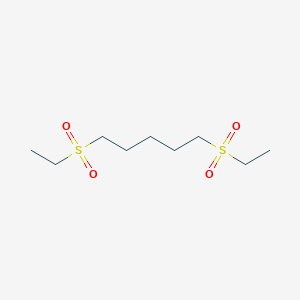
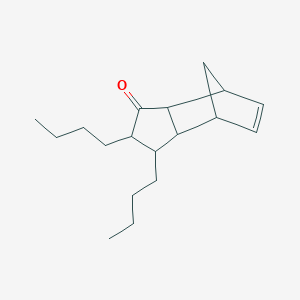
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
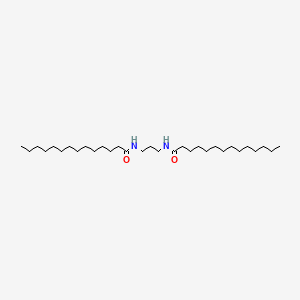
silane](/img/structure/B14246024.png)
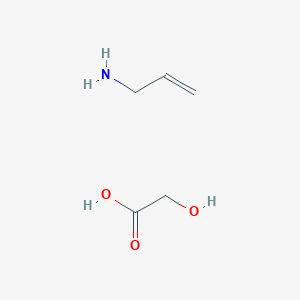
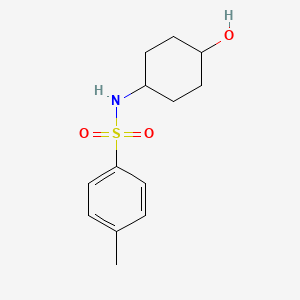
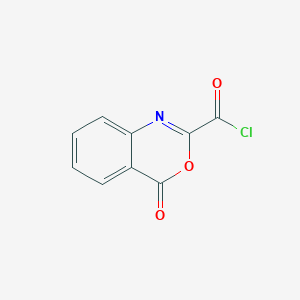
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
